2-{(5Z)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{(5Z)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is a complex organic compound that features a thiazolidine ring, a pyrrole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(5Z)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide typically involves the condensation of a thiazolidine-2,4-dione derivative with a pyrrole aldehyde under basic conditions. The reaction is usually carried out in anhydrous ethanol with piperidine as a catalyst under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups in the thiazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole N-oxides, while reduction can produce alcohol derivatives of the thiazolidine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and pyrrole moiety can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione derivatives: These compounds share the thiazolidine ring and have similar biological activities.
Pyrrole derivatives: Compounds with a pyrrole moiety often exhibit similar chemical reactivity and biological properties.
Uniqueness
What sets 2-{(5Z)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2-[(5Z)-2,4-dioxo-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-16-9-11-17(12-10-16)24-21(27)15-26-22(28)20(30-23(26)29)14-19-8-5-13-25(19)18-6-3-2-4-7-18/h2-14H,15H2,1H3,(H,24,27)/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULFNPGRJPCLLY-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC=C4)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CN3C4=CC=CC=C4)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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